molecular formula C13H20O4Si B13959948 Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester CAS No. 130796-19-9

Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester

Cat. No.: B13959948
CAS No.: 130796-19-9
M. Wt: 268.38 g/mol
InChI Key: JJGQHGUSNMDEDQ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester is a complex organic compound with the molecular formula C14H24O3Si2. This compound is characterized by the presence of a benzene ring, a methoxy group, and a trimethylsilyloxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of 4-methoxybenzeneacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is then refluxed, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzeneacetic acid.

    Reduction: 4-methoxybenzeneethanol.

    Substitution: Various substituted benzeneacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester involves the interaction of its functional groups with various molecular targets. The trimethylsilyloxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The methoxy group can undergo nucleophilic substitution, while the ester group can be hydrolyzed by esterases in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, 4-methoxy-, methyl ester: Similar structure but lacks the trimethylsilyloxy group.

    Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains a hydroxy group instead of a trimethylsilyloxy group.

    Benzeneacetic acid, (4-methoxyphenyl)methyl ester: Similar structure but with a different ester group.

Uniqueness

Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester is unique due to the presence of the trimethylsilyloxy group, which imparts enhanced stability and reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

130796-19-9

Molecular Formula

C13H20O4Si

Molecular Weight

268.38 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-2-trimethylsilyloxyacetate

InChI

InChI=1S/C13H20O4Si/c1-15-11-8-6-10(7-9-11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3

InChI Key

JJGQHGUSNMDEDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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